molecular formula C8H8F3NS B1452619 2-Methyl-5-((trifluoromethyl)thio)aniline CAS No. 933673-21-3

2-Methyl-5-((trifluoromethyl)thio)aniline

Cat. No.: B1452619
CAS No.: 933673-21-3
M. Wt: 207.22 g/mol
InChI Key: XHRPPIJDEOBMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-((trifluoromethyl)thio)aniline is an organic compound with the molecular formula C8H8F3NS It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 2-position and a trifluoromethylthio group at the 5-position

Biochemical Analysis

Biochemical Properties

2-Methyl-5-((trifluoromethyl)thio)aniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been observed to interact with glutathione S-transferase, an enzyme involved in detoxification processes .

Cellular Effects

This compound has been found to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a critical role in cell signaling and regulation of gene expression . Furthermore, this compound has been reported to alter the expression levels of certain genes involved in cellular metabolism, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound has been shown to bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . For example, its interaction with cytochrome P450 enzymes results in the modulation of enzyme activity, which in turn affects the metabolism of other substances in the body . Additionally, this compound has been observed to influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These long-term effects are particularly relevant in in vitro and in vivo studies, where the compound’s impact on cellular processes can be observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with cytochrome P450 enzymes and the subsequent generation of reactive metabolites .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase . These interactions can lead to the formation of metabolites that are further processed by the body’s detoxification systems . The compound’s impact on metabolic flux and metabolite levels has been studied to understand its role in cellular metabolism and its potential effects on overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound has been shown to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, leading to its localization in specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The targeting of this compound to specific cellular compartments is influenced by post-translational modifications and the presence of targeting signals . These factors play a crucial role in directing the compound to its site of action and modulating its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-((trifluoromethyl)thio)aniline can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the reaction of 2-methyl-5-nitroaniline with trifluoromethylthiolating agents under specific conditions can yield the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-((trifluoromethyl)thio)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Methyl-5-((trifluoromethyl)thio)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-5-((trifluoromethyl)thio)aniline exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(trifluoromethyl)aniline
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 2-Methoxy-5-(trifluoromethyl)aniline

Uniqueness

2-Methyl-5-((trifluoromethyl)thio)aniline is unique due to the presence of both a methyl group and a trifluoromethylthio group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-methyl-5-(trifluoromethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRPPIJDEOBMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654254
Record name 2-Methyl-5-[(trifluoromethyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933673-21-3
Record name 2-Methyl-5-[(trifluoromethyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-((trifluoromethyl)thio)aniline
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-((trifluoromethyl)thio)aniline
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-((trifluoromethyl)thio)aniline
Reactant of Route 4
2-Methyl-5-((trifluoromethyl)thio)aniline
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-((trifluoromethyl)thio)aniline
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-((trifluoromethyl)thio)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.